molecular formula C9H11BrO B6316111 4-Bromo-2-(methoxymethyl)-1-methylbenzene CAS No. 1890454-27-9

4-Bromo-2-(methoxymethyl)-1-methylbenzene

Cat. No.: B6316111
CAS No.: 1890454-27-9
M. Wt: 215.09 g/mol
InChI Key: RZIWECCWVXZNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(methoxymethyl)-1-methylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methoxymethyl)-1-methylbenzene can be achieved through several methods. One common approach involves the bromination of 2-(methoxymethyl)-1-methylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxymethyl)-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield 2-(methoxymethyl)-1-methylbenzene derivatives, while oxidation can produce benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

4-Bromo-2-(methoxymethyl)-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to the development of new drugs.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-(methoxymethyl)-1-methylbenzene exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atom and methoxymethyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific application, whether it be in organic synthesis, biological studies, or pharmaceutical development.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxybenzyl alcohol: This compound has a similar structure but with a hydroxyl group instead of a methyl group.

    4-Bromo-2-methoxyphenol: Similar structure with a hydroxyl group on the benzene ring.

    2-Bromo-4-methylphenol: Another brominated benzene derivative with a methyl group.

Uniqueness

4-Bromo-2-(methoxymethyl)-1-methylbenzene is unique due to the presence of both a bromine atom and a methoxymethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

4-bromo-2-(methoxymethyl)-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIWECCWVXZNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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